molecular formula C9H16N4O B1379227 N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 1598686-94-2

N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1379227
CAS No.: 1598686-94-2
M. Wt: 196.25 g/mol
InChI Key: VMNOSDISFDPOLD-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, including those related to N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some derivatives exhibited significant anti-proliferative activity against various cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. This suggests a potential application of this compound derivatives in the development of new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Enzyme Inhibition Studies

Research on 1,3,4-oxadiazole bearing compounds, structurally similar to this compound, has also included the synthesis and biological evaluation against the butyrylcholinesterase (BChE) enzyme. These studies have involved molecular docking to understand the ligand-BChE binding affinity and orientation, identifying amino acid residues crucial for ligand stabilization in the enzyme's active site. This work highlights the potential of these compounds in enzyme inhibition, which could have implications for treating diseases like Alzheimer's where enzyme regulation is a therapeutic target (Khalid et al., 2016).

Alzheimer's Disease Drug Candidates

Another avenue of research for compounds related to this compound involves the synthesis of N-substituted derivatives to evaluate new drug candidates for Alzheimer's disease. These studies have focused on enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. Some synthesized compounds have shown promising results, indicating the potential of this compound derivatives as novel drug candidates for Alzheimer's disease treatment (Rehman et al., 2018).

Properties

IUPAC Name

N,N-dimethyl-5-piperidin-3-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-4-3-5-10-6-7/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNOSDISFDPOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine
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N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine
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N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
N,N-dimethyl-5-(piperidin-3-yl)-1,2,4-oxadiazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.